An In-depth Technical Guide to 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
An In-depth Technical Guide to 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into the compound's chemical identity, synthesis, characterization, and its emerging applications, particularly in the context of kinase inhibition and anticancer research. Detailed protocols, data interpretation, and safety considerations are presented to equip researchers with the necessary knowledge for its effective utilization.
Introduction: The Significance of the Oxindole Scaffold
The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The inherent reactivity of the lactam ring and the potential for substitution on the aromatic ring and at the C3 position make it a versatile template for designing novel therapeutic agents. The introduction of a bromine atom at the C6 position and a hydroxyl group at the C3 position of the 2,3-dihydro-1H-indol-2-one framework endows 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one with unique electronic and steric properties, rendering it a valuable intermediate for the synthesis of targeted therapeutics.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1021021-75-9 | [1] |
| Molecular Formula | C₈H₆BrNO₂ | [1] |
| Molecular Weight | 228.04 g/mol | [1] |
| IUPAC Name | 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one | N/A |
| Synonyms | 6-Bromo-3-hydroxyoxindole | N/A |
| Appearance | Expected to be a solid | N/A |
| Purity | Typically available at ≥95% | [1] |
Synthesis of 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
The synthesis of 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is most effectively achieved through a two-step process starting from the commercially available 3-bromoaniline. The synthetic pathway involves the formation of the key intermediate, 6-bromoisatin, followed by its selective reduction.
Step 1: Synthesis of 6-Bromoisatin (CAS: 6326-79-0)
The synthesis of 6-bromoisatin is a well-established procedure involving the Sandmeyer isatin synthesis. This reaction proceeds via the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization.[2][3]
Reaction:
Caption: Synthetic pathway for 6-Bromoisatin.
Experimental Protocol:
-
To a solution of chloral hydrate and sodium sulfate in water, add a solution of 3-bromoaniline in water and concentrated hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride in water to the mixture.
-
Heat the reaction mixture to form N-(3-bromophenyl)-2-hydroxyiminoacetamide.
-
Isolate the intermediate and add it portion-wise to concentrated sulfuric acid, maintaining the temperature between 60-70°C.
-
After the addition is complete, heat the mixture to 90°C for a specified time to facilitate cyclization.
-
Pour the reaction mixture into ice water to precipitate the 6-bromoisatin product.
-
Filter, wash with water, and dry the solid to obtain 6-bromoisatin as a yellow-orange powder.[2][3]
Step 2: Reduction of 6-Bromoisatin to 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
The selective reduction of the C3-keto group of 6-bromoisatin yields the desired 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one. This transformation can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent.
Reaction:
Caption: Reduction of 6-Bromoisatin to the target compound.
Experimental Protocol:
-
Suspend 6-bromoisatin in a suitable alcohol, such as methanol or ethanol, at room temperature.
-
Slowly add sodium borohydride (NaBH₄) to the suspension in portions. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the careful addition of a weak acid (e.g., dilute HCl) until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one.
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the substituted benzene ring, the methine proton at the C3 position, the hydroxyl proton, and the NH proton of the lactam. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-7.5 ppm. The C3-H proton, being adjacent to a hydroxyl group and the aromatic ring, would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 5.0-5.5 ppm. The hydroxyl and NH protons are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon (C2) of the lactam will be the most downfield signal, typically around δ 175-180 ppm. The aromatic carbons will resonate in the region of δ 110-140 ppm, with the carbon bearing the bromine atom (C6) showing a characteristic shift. The C3 carbon, bearing the hydroxyl group, is expected to appear around δ 70-75 ppm.
Mass Spectrometry (Expected)
The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). The fragmentation pattern would likely involve the loss of water (H₂O) from the molecular ion.
Applications in Drug Discovery and Development
The 6-bromo-3-hydroxyoxindole scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the hydroxyl group can be a key pharmacophoric feature or a site for further modification.
Kinase Inhibitors
Many indole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[9][10] The 6-substituted indolyl moiety has been shown to be crucial for binding to the hydrophobic region of the ATP-binding pocket of kinases like Chek1.[10] 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one can serve as a precursor for the synthesis of more complex molecules designed to target specific kinases.
Anticancer Agents
Indole-based compounds have demonstrated significant potential as anticancer agents.[11][12][13][14] The 6-bromo substitution, in particular, has been associated with enhanced antiproliferative activity in various cancer cell lines.[11] Derivatives of 6-bromoisatin have been shown to inhibit the proliferation of colon cancer cells and induce apoptosis.[3] The hydroxyl group at the C3 position can also contribute to the biological activity and can be a site for derivatization to improve potency and pharmacokinetic properties.
Caption: Key application areas in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one. It is intended for research and development use only.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.
Conclusion
6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis from readily available starting materials, coupled with the strategic placement of functional groups, makes it an attractive scaffold for medicinal chemists. Further exploration of the derivatization of this compound is likely to yield new and potent kinase inhibitors and anticancer agents, contributing to the advancement of drug discovery.
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